4-(Piperazin-1-yl)cyclohexan-1-amine

Description

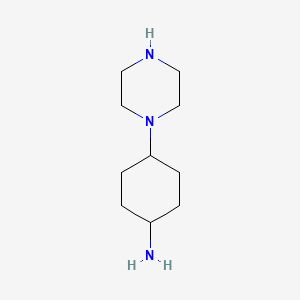

4-(Piperazin-1-yl)cyclohexan-1-amine is a bicyclic amine featuring a cyclohexane ring substituted with a piperazine moiety at the 4-position and an amine group at the 1-position. Its molecular formula is C₁₀H₁₉N₃, with a molecular weight of 197.28 g/mol (derived from MS (ESI +) data showing m/z 198 [M + H]+ in synthetic protocols) . This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing serotonin receptor ligands and positron emission tomography (PET) tracers targeting neurological receptors . Stereochemical variations (e.g., trans- vs. cis-configurations) significantly influence its biological activity, as seen in enantiomers like (1R,4R)- and (1S,4S)-forms .

Properties

Molecular Formula |

C10H21N3 |

|---|---|

Molecular Weight |

183.29 g/mol |

IUPAC Name |

4-piperazin-1-ylcyclohexan-1-amine |

InChI |

InChI=1S/C10H21N3/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13/h9-10,12H,1-8,11H2 |

InChI Key |

SHSHMZJKMQRNTC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1N)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-yl)cyclohexan-1-amine typically involves the reaction of piperazine with cyclohexanone under reductive amination conditions. One common method includes the use of sodium triacetoxyborohydride as a reducing agent in an organic solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of the intermediate imine formed from piperazine and cyclohexanone is also a widely used method. This approach ensures high purity and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using lithium aluminum hydride to yield secondary amines.

Substitution: Nucleophilic substitution reactions with alkyl halides can introduce different alkyl groups onto the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperazine derivatives .

Scientific Research Applications

4-(Piperazin-1-yl)cyclohexan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly in the development of antidepressants and antipsychotics.

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it acts on neurotransmitter receptors and transporters, modulating their activity. For instance, it may inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is crucial in its antidepressant and antipsychotic effects .

Comparison with Similar Compounds

Structural and Functional Analysis

- 4-Methylpiperazine Derivative : The methyl group increases lipophilicity (LogP) and metabolic stability compared to the parent compound. This modification is common in kinase inhibitors to enhance blood-brain barrier penetration .

- Benzylpiperazine Analog : The benzyl group introduces steric bulk and π-π interactions, improving affinity for dopamine and serotonin receptors. However, it may reduce solubility, necessitating salt formation for pharmaceutical use .

- Cyclopropylmethyl Derivative : Cyclopropyl groups enhance metabolic stability by resisting oxidative degradation. The trans-configuration in (1R,4R)-enantiomers optimizes receptor binding, as demonstrated in PET tracer development .

- Methoxyphenyl-Substituted Compound : The 2-methoxyphenyl group confers high selectivity for 5-HT₁A receptors, critical for imaging serotonin dynamics in the brain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.